molecular formula C9H4BrF2NO B6294053 5-(4-bromo-2,3-difluorophenyl)oxazole CAS No. 2379321-77-2

5-(4-bromo-2,3-difluorophenyl)oxazole

Cat. No.: B6294053
CAS No.: 2379321-77-2
M. Wt: 260.03 g/mol
InChI Key: TWJMEDDCKPOJHM-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Ring Systems in Synthetic Methodologies

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in synthetic organic chemistry. chemscene.com Its aromatic nature, though less pronounced than that of thiazoles, contributes to its stability and versatile reactivity. wikipedia.org The oxazole nucleus is a key structural motif in a wide array of natural products and synthetic molecules, which has spurred the development of numerous synthetic methodologies for its construction. pharmaguideline.com

Classical methods for synthesizing the oxazole core include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and the Fischer oxazole synthesis, proceeding from cyanohydrins and aldehydes. tandfonline.comrsc.org More contemporary approaches, such as the Van Leusen oxazole synthesis, utilize tosylmethyl isocyanide (TosMIC) and offer a powerful route to 5-substituted oxazoles. researchgate.netnih.gov The oxazole ring can undergo various chemical transformations, including electrophilic substitution, nucleophilic substitution (particularly at the C2 position), and cycloaddition reactions, making it a versatile building block for more complex molecular architectures. pharmaguideline.com

Strategic Importance of Halogenated Aryl Substituents in Organic Synthesis

The introduction of halogen atoms onto an aryl ring is a critical strategy in modern organic synthesis. Halogens, such as bromine and fluorine, significantly modify the electronic properties and reactivity of the aromatic ring to which they are attached. caltech.edu Due to their electronegativity, they exert a strong inductive electron-withdrawing effect. caltech.edu

Scope and Research Focus on 5-(4-Bromo-2,3-difluorophenyl)oxazole

This article focuses specifically on the chemical compound This compound . This molecule integrates the key features discussed above: a 5-substituted oxazole ring and a polyhalogenated aryl substituent. The presence of the bromo-difluorophenyl group is anticipated to impart unique electronic characteristics and provide a site for further synthetic elaboration.

While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds of interest in medicinal chemistry and materials science. The following sections will explore the synthesis, properties, and research applications of this compound, drawing upon data from structurally related molecules to provide a comprehensive overview.

Detailed Research Findings

Due to the limited direct data on this compound, this section presents findings from closely related bromo- and fluoro-substituted aryloxazoles to infer potential characteristics and synthetic routes.

Synthesis and Characterization

The synthesis of 5-aryloxazoles can be achieved through various established methods. The Van Leusen oxazole synthesis, which reacts an aldehyde with TosMIC, is a common method for preparing 5-substituted oxazoles. pharmaguideline.comresearchgate.net For the target compound, this would likely involve the reaction of 4-bromo-2,3-difluorobenzaldehyde (B1293408) with TosMIC.

Alternatively, palladium-catalyzed direct arylation of oxazoles offers another route. jddtonline.info The characterization of such compounds relies heavily on spectroscopic techniques.

Interactive Data Table: Spectroscopic Data of Related Aryloxazoles

Compound Name1H NMR (δ, ppm)13C NMR (δ, ppm)Melting Point (°C)Source
2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole7.48 (s, 1H), 7.20 (s, 1H), 7.16 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H)151.5, 150.5, 149.9, 132.2, 129.0, 116.7, 115.8, 112.4, 109.1, 57.1, 56.3137-139 mdpi.com
4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole7.90 (s, 1H), 7.21 (s, 1H), 7.06 (s, 1H), 3.88 (s, 3H), 3.83 (s, 3H)151.6, 150.6, 150.1, 145.2, 117.5, 115.1, 114.4, 114.2, 114.0, 57.1, 56.6123-125 mdpi.com
2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole7.20 (s, 1H), 7.00 (s, 1H), 3.88 (s, 3H), 3.83 (s, 3H)151.5, 150.1, 149.3, 133.1, 117.5, 115.6, 115.0, 114.2, 113.7, 57.1, 56.5164-166 mdpi.com
4-(4-Bromophenyl)sulfonyl-5-methylsulfanyl-2-phenyl-1,3-oxazole7.47 – 7.60 (m, 3H), 7.80 – 7.98 (m, 6H), 2.74 (s, 3H)160.7, 153.6, 139.2, 134.4, 132.9, 131.6, 129.2, 129.0, 128.4, 126.2, 125.1, 14.4153-154 biointerfaceresearch.com
6-fluoro-2-phenylbenzo[d]oxazole8.25-8.23 (m, 2H), 7.72 (dd, J = 8.5, 5.0 Hz, 1H), 7.57-7.55 (m, 3H), 7.33 (dd, J = 8.0, 2.5 Hz, 1H), 7.15-7.11 (m, 1H)163.67, 161.86, 159.43, 150.75, 138.37, 131.60, 128.95, 127.46, 126.84, 120.28, 120.18, 112.66, 112.42, 98.81, 98.53Not specified rsc.org

Note: The data presented is for structurally similar compounds and is intended to provide an approximation of the expected values for this compound.

The presence of fluorine atoms in the phenyl ring of the target compound would also allow for characterization by ¹⁹F NMR spectroscopy, which is a powerful tool for analyzing fluorinated organic compounds. scholaris.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromo-2,3-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO/c10-6-2-1-5(8(11)9(6)12)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJMEDDCKPOJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CN=CO2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Chemical Transformations of 5 4 Bromo 2,3 Difluorophenyl Oxazole

Electrophilic and Nucleophilic Reactivity at the Oxazole (B20620) Ring

The oxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom. Its aromaticity and electronic nature are key to understanding its reactivity.

Deactivated Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards attack by electrophiles. semanticscholar.org The order of reactivity for electrophilic substitution on an unsubstituted oxazole is typically C5 > C4 > C2. However, in the case of 5-(4-bromo-2,3-difluorophenyl)oxazole, the C5 position is already substituted. The presence of the strongly deactivating 4-bromo-2,3-difluorophenyl group further reduces the nucleophilicity of the oxazole ring, making electrophilic substitution at the remaining C4 and C2 positions even less favorable. semanticscholar.org For electrophilic substitution to occur, the presence of activating groups on the oxazole ring is generally required. semanticscholar.org

Nucleophilic Additions and Substitutions on the Oxazole Core

Nucleophilic attack on the oxazole ring is more common than electrophilic substitution, particularly when the ring is substituted with electron-withdrawing groups or when a good leaving group is present. The most electron-deficient position in the oxazole ring is C2, followed by C5 and then C4. semanticscholar.org Therefore, nucleophilic attack is most likely to occur at the C2 position. Nucleophilic substitution reactions on the oxazole ring itself are relatively rare unless a suitable leaving group, such as a halogen, is present at the C2 position. semanticscholar.org In many instances, nucleophilic attack can lead to ring-opening of the oxazole core rather than substitution. rsc.org

Regioselective Functionalization at C2, C4, and C5 Positions

Regioselective functionalization of the oxazole ring can be achieved through various methods, often involving metallation followed by quenching with an electrophile. The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. This allows for regioselective deprotonation at the C2 position using a strong base, followed by reaction with an electrophile to introduce a functional group at this position. sci-hub.se Functionalization at the C4 and C5 positions is more challenging and often requires specific directing groups or the use of organometallic reagents. Given that the C5 position is already occupied in the title compound, functionalization would be directed towards the C2 and C4 positions. Direct bromination or iodination of substituted oxazoles has been shown to occur at the C4 or C5 positions, depending on the existing substituents. researchgate.net

Halogen-Specific Reactions of the 4-Bromo-2,3-difluorophenyl Moiety and the Oxazole Bromine

The bromine atom on the phenyl ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions of the Bromo-Substituent

The carbon-bromine bond on the phenyl ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar aryl bromides is well-established. mdpi.comnih.gov The reaction would involve the coupling of the 4-bromo-2,3-difluorophenyl moiety with a variety of boronic acids or their esters to generate biaryl or heteroaryl-aryl structures.

The general conditions for a Suzuki-Miyaura coupling reaction typically involve a palladium catalyst, a base, and a solvent. The choice of these components can significantly impact the reaction's efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Base Solvent Temperature (°C) Reference
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 70-80 mdpi.com
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene 100 nih.gov
Pd(OAc)₂ / PPh₃ K₂CO₃ MeOH Reflux acs.org
Pd(dppf)Cl₂ K₂CO₃ DMF/H₂O 80 nih.gov

This table presents a selection of typical conditions used for Suzuki-Miyaura coupling reactions of various aryl bromides and is intended to be illustrative of the conditions that could be applied to this compound.

The electronic nature of the boronic acid and the aryl bromide can influence the reaction outcome. Electron-rich boronic acids tend to give good yields. mdpi.com The presence of the ortho-difluoro substitution pattern on the phenyl ring in this compound may introduce steric hindrance that could affect the reaction kinetics and require optimization of the catalyst system, potentially favoring bulky phosphine (B1218219) ligands.

Sonogashira, Heck, and Stille Coupling Applications

The bromine atom at the 5-position of the oxazole ring in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Sonogashira, Heck, and Stille reactions are powerful tools for the derivatization of this heterocyclic core, introducing alkynyl, vinyl, and aryl/vinyl groups, respectively.

The Sonogashira coupling of aryl or vinyl halides with terminal alkynes is a widely used method for constructing sp²-sp carbon-carbon bonds. nih.govscirp.org In the context of this compound, this reaction allows for the introduction of a variety of substituted alkyne moieties at the C5-position of the oxazole. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org While specific examples for this compound are not extensively documented in the literature, the reactivity is expected to be analogous to that of other bromo-substituted heterocycles. researchgate.netbeilstein-journals.org The choice of catalyst, ligands, and reaction conditions can be tailored to accommodate various functional groups on the terminal alkyne.

The Heck reaction provides a means to form carbon-carbon bonds between an unsaturated halide and an alkene, yielding a substituted alkene. wikipedia.orgorganic-chemistry.org For this compound, this reaction would involve the coupling of the C5-bromo position with a variety of alkenes. The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The stereoselectivity of the Heck reaction is a key feature, often leading to the preferential formation of the trans isomer. organic-chemistry.org The reactivity of the C-Br bond on the oxazole ring is expected to be suitable for this transformation, similar to other bromo-heterocyclic systems. beilstein-journals.org

The Stille coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgopenochem.org This reaction can be employed to introduce a wide range of substituents, including aryl, vinyl, and alkyl groups, at the 5-position of the oxazole ring of this compound. A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. youtube.com While the toxicity of organotin compounds is a consideration, the reaction's broad applicability makes it a valuable tool in organic synthesis. organic-chemistry.org

Below is a representative data table illustrating typical conditions for these coupling reactions as applied to bromo-substituted aromatic and heteroaromatic systems.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Heterocycles
ReactionCatalystLigand (if applicable)BaseSolventTemperature (°C)Reference
SonogashiraPdCl₂(PPh₃)₂/CuIPPh₃Et₃N or i-Pr₂NHToluene or DMF25-100 scirp.orgbeilstein-journals.org
HeckPd(OAc)₂PPh₃ or P(o-tolyl)₃Et₃N, K₂CO₃, or NaOAcDMF, NMP, or Acetonitrile80-140 organic-chemistry.orgbeilstein-journals.org
StillePd(PPh₃)₄--Toluene or Dioxane80-120 organic-chemistry.orgnih.gov

Halogen Dance Rearrangements on Oxazole Systems

The halogen dance rearrangement is a fascinating and synthetically useful transformation where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org This rearrangement proceeds via a series of deprotonation and halogenation steps, ultimately driven by thermodynamics to form a more stable organometallic intermediate. ias.ac.in

While the halogen dance reaction has been observed in various heterocyclic systems, its application to oxazoles is a more recent development. muni.czresearchgate.net The first reported halogen dance on an oxazole system involved the migration of a bromine atom from the 5-position to the 4-position of a 2-phenyloxazole (B1349099) derivative. muni.cz This was achieved by treating the 5-bromooxazole (B1343016) with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The initial deprotonation occurs at the most acidic proton, which in the case of 5-bromo-2-phenyloxazole (B1271533) is at the C4 position. This is followed by a series of intermolecular halogen transfers, leading to the formation of a 5-lithio-4-bromooxazole intermediate. This rearranged intermediate can then be trapped with various electrophiles to introduce a substituent at the 5-position, a position that was previously occupied by the bromine atom. muni.czresearchgate.net

For the specific case of This compound , the presence of the electron-withdrawing difluorophenyl group is expected to influence the acidity of the protons on the oxazole ring. The C4-proton of the oxazole is generally the most acidic, and its acidity would be further enhanced by the inductive effect of the difluorophenyl substituent. Therefore, treatment with a strong, non-nucleophilic base like LDA at low temperature would likely initiate a halogen dance rearrangement.

The proposed mechanism for the halogen dance on this compound would involve the following steps:

Deprotonation at the C4 position by LDA to form a 4-lithiooxazole intermediate.

Intermolecular bromine transfer from a molecule of the starting material to the 4-lithiooxazole, generating a 4-bromo-5-lithiooxazole and a debrominated oxazole.

The newly formed 4-bromo-5-lithiooxazole is the thermodynamically more stable lithiated species.

Quenching of this intermediate with an electrophile (E+) would lead to the formation of a 4-bromo-5-substituted oxazole derivative.

This rearrangement provides a strategic route to 4-bromo-5-substituted oxazoles, which are otherwise difficult to access through direct synthesis. The bromine atom at the C4 position can then serve as a handle for further functionalization, for instance, through another cross-coupling reaction.

Metalation and Subsequent Quenching Reactions

Direct metalation of the oxazole ring, followed by quenching with an electrophile, is a powerful strategy for the functionalization of this heterocycle. lookchem.com The regioselectivity of the metalation is dictated by the acidity of the ring protons and the presence of directing groups. For this compound, there are two potential sites for direct metalation on the oxazole ring: the C2 and C4 positions.

However, the C2 proton of an oxazole ring is generally less acidic than the C4 proton. The electron-withdrawing nature of the 4-bromo-2,3-difluorophenyl substituent at the C5 position will further acidify the C4 proton, making it the most likely site for deprotonation by a strong base.

The process involves treating the this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov This generates a 4-lithio-5-(4-bromo-2,3-difluorophenyl)oxazole intermediate. It is important to note that at these low temperatures, the halogen dance rearrangement is less likely to compete significantly with direct metalation if the lithiated species is trapped quickly.

This highly reactive organolithium intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C4 position. nih.gov

Table 2: Examples of Electrophiles for Quenching Lithiated Oxazoles
ElectrophileIntroduced Functional GroupReference
D₂O-D (Deuterium) nih.gov
I₂-I (Iodo) nih.gov
(CH₃)₃SiCl-Si(CH₃)₃ (Trimethylsilyl) lookchem.com
DMF-CHO (Formyl) lookchem.com
CO₂-COOH (Carboxyl) lookchem.com
Aldehydes/Ketones-CH(OH)R (Hydroxyalkyl) nih.gov

This method provides a direct and versatile route to 4-functionalized-5-(4-bromo-2,3-difluorophenyl)oxazoles, which are valuable intermediates for further synthetic transformations.

Directed Ortho Metalation (DoM) Strategies with Fluorinated Phenyl Systems

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. baranlab.org The strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. Fluorine atoms can act as weak directing groups for ortho-lithiation. researchgate.net However, the directing ability of fluorine is often overridden by stronger DMGs. In the case of this compound, the fluorine atoms on the phenyl ring can influence the regioselectivity of metalation on the phenyl ring itself.

The 2,3-difluoro substitution pattern on the phenyl ring presents interesting possibilities for DoM. The fluorine atom at the 2-position is ortho to the oxazole ring, and the fluorine at the 3-position is meta. The C-H bond ortho to a fluorine atom is more acidic than other C-H bonds on the aromatic ring, making it susceptible to deprotonation by a strong base. nih.govacs.org

In this compound, the most acidic proton on the phenyl ring is at the C6 position, which is ortho to the fluorine at C2 and meta to the fluorine at C3. Deprotonation at this position would be facilitated by the cumulative electron-withdrawing effects of the fluorine atoms and the oxazole ring.

A typical DoM procedure would involve treating the substrate with a strong lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperature. uwindsor.ca These bases are less nucleophilic than alkyllithiums, minimizing the risk of nucleophilic attack on the aromatic ring. The resulting ortho-lithiated species can then be trapped with a variety of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C6 position of the phenyl ring.

This strategy provides a route to tri-substituted phenyl derivatives of the oxazole, which would be challenging to prepare by other methods. The bromine atom on the phenyl ring at the C4 position and the bromine on the oxazole at the C5 position can be used for subsequent cross-coupling reactions, allowing for a high degree of molecular complexity to be built around the central oxazole core.

Further Derivatization and Functionalization of this compound

Beyond the transformations already discussed, this compound can undergo a range of other derivatization and functionalization reactions, targeting the oxazole ring, the phenyl ring, and the bromo substituents.

Nucleophilic Aromatic Substitution (SNA_r_): The difluorinated phenyl ring is activated towards nucleophilic aromatic substitution. While the bromine at the C4-position is not ideally positioned for activation by the fluorine atoms, under forcing conditions or with highly activated nucleophiles, substitution of one of the fluorine atoms might be possible.

Reduction of the Bromo Groups: The bromine atoms on both the oxazole and the phenyl ring can be removed via reductive dehalogenation. This can be achieved using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or with reducing agents like zinc dust in acetic acid. This would provide access to the corresponding debrominated derivatives.

Functionalization of the Oxazole Ring: The oxazole ring itself can be a site for further reactions. For instance, certain electrophilic additions can occur at the C4-C5 double bond under specific conditions. Additionally, the oxazole ring can be cleaved under harsh acidic or basic conditions, although this would lead to the destruction of the heterocyclic core.

Modification of Introduced Functional Groups: The functional groups introduced via the reactions described in the preceding sections can be further modified. For example:

An alkyne introduced via Sonogashira coupling can undergo hydration to a ketone, or participate in click chemistry reactions.

An alkene from a Heck reaction can be hydrogenated, epoxidized, or dihydroxylated.

A formyl group introduced via metalation and quenching with DMF can be oxidized to a carboxylic acid or converted to an alcohol via reduction.

These subsequent transformations significantly expand the range of accessible derivatives from the parent this compound, making it a valuable building block in medicinal and materials chemistry. mdpi.comnih.gov

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

A comprehensive search for experimental data to facilitate a detailed structural analysis of the chemical compound This compound (CAS Number: 2379321-77-2) has concluded that the specific information required for the requested article is not available in publicly accessible scientific literature, patents, or databases.

Efforts to locate primary sources containing Nuclear Magnetic Resonance (NMR) spectroscopy data (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS) for exact mass determination, or X-ray crystallography data for single-crystal structure determination have been unsuccessful. While information on structurally similar compounds, including various brominated and fluorinated oxazole derivatives, is available, this data cannot be used to accurately describe the unique spectroscopic and crystallographic properties of this compound, as minor changes in isomeric structure can lead to significant differences in spectral and structural characteristics.

Commercial suppliers of fine chemicals list the compound, confirming its synthesis and availability. However, the detailed analytical data, such as Certificates of Analysis (CofA) which would typically include NMR and HRMS data, are not published on their public-facing websites and are generally accessible only upon purchase or specific request.

Consequently, without the foundational experimental data, it is not possible to generate the scientifically accurate and detailed article as outlined in the user's request, which strictly required focusing on the specified compound and providing detailed research findings and data tables for each analytical technique. An article created without this data would be speculative and would not meet the required standards of scientific accuracy.

Structural Elucidation and Advanced Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum provides valuable information about the molecular structure of a compound, with specific absorption bands corresponding to the vibrations of different chemical bonds. For the compound 5-(4-bromo-2,3-difluorophenyl)oxazole , the IR spectrum would be expected to exhibit characteristic absorption peaks for the oxazole (B20620) ring, the substituted phenyl ring, and the carbon-halogen bonds.

A study on the synthesis of various 4-bromo-2,5-disubstituted oxazoles reported IR absorption bands in the range of 1599-1604 cm⁻¹ for C=N stretching, 1478-1489 cm⁻¹ for C=C stretching of the aromatic ring, and around 1012-1090 cm⁻¹ which can be attributed to the C-O-C stretching of the oxazole ring. mdpi.com Another investigation into (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole also identified characteristic peaks in its IR spectrum. rsc.org Furthermore, research on ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provided insights into the vibrational frequencies of a substituted bromo-oxazole system. vensel.orgbiointerfaceresearch.com

Based on these related findings, a detailed assignment of the expected IR absorption bands for This compound can be proposed. The table below outlines the anticipated vibrational frequencies and their corresponding functional groups.

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic/Heterocyclic C-H
1620 - 1580C=N stretchOxazole ring
1500 - 1400C=C stretchAromatic (phenyl) and oxazole rings
1300 - 1200C-F stretchAryl-fluorine bond
1250 - 1020C-O-C stretchOxazole ring ether linkage
1100 - 1000C-Br stretchAryl-bromine bond
900 - 675C-H bendAromatic out-of-plane bending

The precise positions of these bands can be influenced by the specific substitution pattern on the phenyl and oxazole rings. The presence of the electron-withdrawing fluorine and bromine atoms on the phenyl ring would likely shift the absorption frequencies of the aromatic C=C and C-H bonds. The difluoro substitution pattern, in particular, would be expected to give rise to strong C-F stretching absorptions in the fingerprint region of the spectrum.

Computational and Theoretical Investigations of 5 4 Bromo 2,3 Difluorophenyl Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For complex organic molecules like 5-(4-bromo-2,3-difluorophenyl)oxazole, these methods can elucidate properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. A typical DFT study on an oxazole (B20620) derivative would involve geometry optimization to find the most stable three-dimensional structure of the molecule. ajchem-a.com This process also yields key energetic and structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Oxazole System (DFT/B3LYP) This table presents example data typical for such an analysis, as specific experimental or calculated values for this compound are not readily available in the cited literature.

ParameterValue
C-C (phenyl ring) Bond Length~1.39 Å
C-O (oxazole ring) Bond Length~1.37 Å
C=N (oxazole ring) Bond Length~1.31 Å
C-Br Bond Length~1.90 Å
C-F Bond Length~1.35 Å
Phenyl-Oxazole Dihedral Angle~20-40°

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Different colors on the MEP map represent different potential values. researchgate.net Regions of negative potential, typically colored red or yellow, indicate an abundance of electrons and are likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic attack. nih.gov Green areas denote neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, as these are highly electronegative. ajchem-a.com The hydrogen atoms and the regions near the bromine and fluorine atoms might exhibit positive potential. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. ajchem-a.com For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the primary sites involved in electron donation and acceptance. Typically, in such aromatic systems, both the HOMO and LUMO are distributed across the conjugated π-system. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenyl-Oxazole Derivative This table provides example values to illustrate the typical output of an FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Conformational Analysis and Torsional Barriers

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the oxazole ring.

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings and calculating the energy at each step. nih.gov This analysis reveals the most stable conformer(s) and the energy barriers to rotation between them. The presence of bulky and electronegative substituents like bromine and fluorine on the phenyl ring can create significant steric hindrance and electrostatic interactions that influence the preferred conformation and the height of the rotational barriers. nih.gov Studies on similar bi-aryl systems often show that a planar conformation is destabilized due to steric clashes, leading to a twisted ground state. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for each step. This provides a deeper understanding of reaction pathways and can help in optimizing reaction conditions.

For a molecule like this compound, computational studies could explore its participation in various organic reactions, such as cycloadditions or substitution reactions. researchgate.net For example, modeling the reaction of the oxazole ring with a dienophile in a Diels-Alder reaction would involve locating the transition state structure and calculating the associated activation energy. mdpi.com The influence of the bromo-difluorophenyl substituent on the reactivity and regioselectivity of such reactions could be systematically investigated. These studies often employ DFT methods to calculate the energies of reactants, products, intermediates, and transition states. mdpi.com

Applications of 5 4 Bromo 2,3 Difluorophenyl Oxazole As a Synthetic Building Block

Precursor in the Synthesis of Polysubstituted Oxazole (B20620) Derivatives

5-(4-Bromo-2,3-difluorophenyl)oxazole serves as a key starting material for the synthesis of a wide array of polysubstituted oxazole derivatives. The inherent reactivity of both the oxazole ring and the brominated phenyl group allows for selective functionalization at multiple positions.

The oxazole ring itself is amenable to further substitution. The C2 position is the most acidic and can be deprotonated with a strong base, such as n-butyllithium, to form a lithiated intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce new substituents. wikipedia.orgresearchgate.net Electrophilic substitution on the oxazole ring typically occurs at the C5 position; however, since this position is already occupied, substitution may be directed to the C4 position, particularly with activating groups present. tandfonline.com

The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. mdpi.comyoutube.com Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com This enables the attachment of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, to the 4-position of the difluorophenyl ring.

Table 1: Potential Cross-Coupling Reactions at the Bromine Position

Cross-Coupling ReactionCoupling PartnerResulting Linkage
Suzuki CouplingOrganoboron ReagentsC-C (Aryl, Alkyl)
Stille CouplingOrganotin ReagentsC-C (Aryl, Alkenyl)
Heck CouplingAlkenesC-C (Alkenyl)
Sonogashira CouplingTerminal AlkynesC-C (Alkynyl)
Buchwald-Hartwig AminationAminesC-N

These methodologies collectively allow for the systematic modification of the parent structure, leading to a library of polysubstituted oxazole derivatives with tailored electronic and steric properties.

Scaffold for the Construction of Diverse Heterocyclic Systems

The oxazole ring within this compound can act as a synthon for the construction of other important heterocyclic systems. tandfonline.comresearchgate.net This is primarily achieved through cycloaddition reactions and ring transformation pathways.

One of the most significant reactions of the oxazole ring is its participation as a diene in Diels-Alder reactions. nih.govwikipedia.orgsigmaaldrich.com When reacted with a suitable dienophile, such as an alkene or alkyne, the oxazole undergoes a [4+2] cycloaddition. The resulting bicyclic intermediate can then undergo a retro-Diels-Alder reaction with the extrusion of a small molecule, typically water or a nitrile, to afford a substituted pyridine. wikipedia.org This provides a powerful method for accessing highly substituted pyridine derivatives which are prevalent in medicinal chemistry and materials science.

The oxazole ring can also be converted into other five-membered heterocycles. tandfonline.comresearchgate.net For instance, under certain conditions, oxazoles can be transformed into pyrroles or imidazoles. researchgate.net These transformations often involve ring-opening to an acyclic intermediate followed by recyclization with a different set of atoms.

Table 2: Heterocyclic Scaffolds Accessible from the Oxazole Ring

Reaction TypeReactantResulting Heterocycle
Diels-Alder ReactionAlkene/AlkynePyridine
Ring TransformationAmines/AmmoniaImidazole
Ring Transformation-Pyrrole

The ability to use the oxazole moiety as a latent precursor for other heterocyclic systems significantly expands the synthetic utility of this compound.

Role in the Development of New Synthetic Methodologies for Organofluorine Compounds

The presence of a 2,3-difluorophenyl group makes this compound a valuable building block in the field of organofluorine chemistry. nsf.gov Polyfluorinated aromatic compounds often exhibit unique physicochemical properties, and their incorporation into larger molecules can have a profound impact on their characteristics. mdpi.comresearchgate.net

This compound can be used to introduce the 2,3-difluorophenyl motif into a variety of molecular architectures via the reactions described in the previous sections. Furthermore, the bromine atom can be replaced with other fluorine-containing groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions. nih.gov This allows for the synthesis of compounds with an even higher degree of fluorination.

The development of new synthetic methods often relies on the availability of well-defined, functionalized starting materials. This compound can serve as a model substrate for the development of novel C-F bond activation or functionalization reactions. The electronic nature of the difluorinated ring can influence the reactivity of the C-Br bond, providing a platform to study the subtleties of cross-coupling reactions on electron-deficient aromatic systems. d-nb.info

Intermediate in Analogue Synthesis for Structure-Property Relationship Studies (excluding biological activity)

A key aspect of chemical research is the systematic investigation of how molecular structure influences physical and chemical properties. This compound is an excellent starting point for such structure-property relationship (SPR) studies. nih.govnih.gov

By systematically modifying the molecule at its reactive sites, a library of analogues can be generated. For example, a series of compounds can be synthesized where the bromine atom is replaced with a variety of different functional groups via cross-coupling reactions. Similarly, the C2 and C4 positions of the oxazole ring can be functionalized.

Table 3: Potential Modifications for Structure-Property Relationship Studies

Modification SitePotential SubstituentsInvestigated Property
4-position of phenyl ring-H, -CH3, -OCH3, -CN, -CF3Electronic effects, solubility, crystal packing
C2 position of oxazole ring-H, -alkyl, -arylSteric effects, electronic effects
C4 position of oxazole ring-H, -alkyl, -arylSteric effects, electronic effects

The resulting analogues can then be studied to determine how these structural changes affect properties such as:

Solubility: The introduction of polar or nonpolar groups can significantly alter the solubility of the compound in various solvents.

Electronic Properties: Changes to the substitution pattern will affect the molecule's HOMO and LUMO energy levels, which can be probed by techniques such as cyclic voltammetry and UV-Vis spectroscopy.

Crystal Packing: The nature and position of substituents can influence the intermolecular interactions in the solid state, leading to different crystal structures and melting points. mdpi.com

These studies are crucial for understanding the fundamental principles that govern molecular behavior and for the rational design of new molecules with desired physicochemical properties for applications in materials science and other areas.

Future Research Directions and Open Challenges in 5 4 Bromo 2,3 Difluorophenyl Oxazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge in the study of 5-(4-bromo-2,3-difluorophenyl)oxazole is the development of efficient and environmentally benign synthetic routes. While several methods exist for the synthesis of 5-aryloxazoles, their application to this specific fluorinated and brominated substrate may present unique challenges. ijpsonline.com

One of the most established methods for oxazole (B20620) synthesis is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org For the synthesis of this compound, this would require 4-bromo-2,3-difluorobenzaldehyde (B1293408) as a starting material. The reaction is typically carried out in the presence of a base such as potassium carbonate. nih.gov Future research could focus on optimizing the reaction conditions to maximize the yield and purity of the desired product, potentially exploring the use of alternative bases or solvent systems. nih.govsemanticscholar.org

Another promising approach is the Fischer oxazole synthesis , which utilizes the reaction of cyanohydrins with aldehydes. ijpsonline.com This method could also be adapted for the synthesis of the target compound. Additionally, modern variations of oxazole synthesis, such as those employing copper or palladium catalysts, could offer more efficient and milder reaction conditions. For instance, the coupling of α-diazoketones with amides, catalyzed by copper(II) triflate, presents a versatile route to 2,4-disubstituted oxazoles that could potentially be adapted. organic-chemistry.org

The principles of green chemistry should be a central consideration in the development of new synthetic routes. This includes the use of less hazardous reagents, minimizing waste, and employing catalytic methods. ijpsonline.com Research into solvent-free reactions or the use of greener solvents like water or ionic liquids could significantly improve the sustainability of the synthesis. ijpsonline.comnih.gov

Table 1: Potential Synthetic Routes to this compound

Reaction Name Key Reagents Potential Advantages Potential Challenges
van Leusen Reaction4-bromo-2,3-difluorobenzaldehyde, TosMIC, Base (e.g., K2CO3)Well-established, one-pot synthesis. nih.govAvailability of the aldehyde, optimization of base and solvent.
Fischer Synthesis4-bromo-2,3-difluorobenzaldehyde cyanohydrin, AldehydeHistorical method, potential for variation. ijpsonline.comUse of hazardous cyanohydrins.
Catalytic Methodsα-diazoketones, amides, Copper or Palladium catalystsMilder conditions, potentially higher yields. organic-chemistry.orgCatalyst cost and sensitivity, substrate scope.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations. The bromine atom on the phenyl ring is a prime handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, leading to a diverse library of derivatives. The electron-withdrawing nature of the difluoro substituents may influence the reactivity of the C-Br bond, a factor that requires systematic investigation.

The oxazole ring itself can undergo various chemical transformations. For instance, the C2 position of the oxazole ring is known to be susceptible to deprotonation and subsequent reaction with electrophiles. researchgate.net This could be a viable strategy for introducing substituents directly onto the heterocyclic core. Furthermore, the oxazole ring can participate in cycloaddition reactions, although the specific reactivity of this substituted oxazole would need to be determined. researchgate.net

Future research should systematically explore the reactivity of each of these sites, both individually and in combination. This would involve screening a range of reaction conditions and catalysts to identify the most effective methods for selective functionalization.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new transformations. For the synthesis of this compound, detailed mechanistic studies of the chosen synthetic route, such as the van Leusen or Fischer synthesis, would be highly beneficial. This could involve the use of computational modeling and experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates. nih.govresearchgate.net

For the subsequent functionalization of the molecule, mechanistic investigations into the cross-coupling reactions at the C-Br bond would be particularly important. Understanding the influence of the fluorine atoms on the oxidative addition and reductive elimination steps in a palladium catalytic cycle, for example, could lead to the development of more efficient and selective catalysts.

Similarly, a deeper understanding of the factors governing the regioselectivity of electrophilic substitution on the oxazole ring would be invaluable for the controlled synthesis of specifically substituted derivatives.

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photocatalysis)

The integration of emerging synthetic technologies, such as flow chemistry and photocatalysis, offers exciting opportunities for the synthesis and functionalization of this compound.

Flow chemistry , with its advantages of precise control over reaction parameters, enhanced safety, and potential for scalability, is well-suited for the synthesis of heterocyclic compounds. uc.ptresearchgate.netacs.org The synthesis of the target oxazole could be adapted to a continuous flow process, potentially leading to higher yields and purity while minimizing reaction times. uc.ptresearchgate.netacs.org Flow reactors can also be beneficial for performing hazardous reactions in a safer manner. acs.orgacs.org

Photocatalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. arizona.eduacs.orgnih.gov Visible-light photocatalysis could be employed for the functionalization of the C-Br bond on the phenyl ring. arizona.eduacs.org For instance, photocatalytic methods have been developed for the selective bromination of electron-rich aromatic compounds, and similar principles could be applied to the functionalization of the bromo-substituted phenyl ring in the target molecule. acs.orgresearchgate.net Furthermore, photocatalytic approaches could enable novel transformations of the oxazole ring itself. researchgate.netresearchgate.net

Table 2: Application of Emerging Technologies

Technology Potential Application Anticipated Benefits
Flow ChemistrySynthesis of this compound and its derivatives. uc.ptresearchgate.netacs.orgImproved reaction control, enhanced safety, scalability, higher yields. acs.org
PhotocatalysisFunctionalization of the C-Br bond, modification of the oxazole ring. arizona.eduacs.orgnih.govMild reaction conditions, high selectivity, access to novel reactivity. researchgate.netresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(4-bromo-2,3-difluorophenyl)oxazole, and how are reaction conditions optimized?

  • Answer : The compound can be synthesized via van Leusen's oxazole synthesis , starting from halogenated aromatic aldehydes. Key steps include:

  • Mixing the aldehyde with TosMIC (tosylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours).
  • Purification via extraction with methyl tert-butyl ether and drying over anhydrous sodium sulfate .
  • Yield optimization requires adjusting stoichiometry, solvent polarity, and reaction time. For regioselective bromination, N-bromosuccinimide (NBS) in the presence of lithium bis(trimethylsilyl)amide can selectively introduce bromine at the C4 position of the oxazole ring .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Answer :

  • NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns on the phenyl and oxazole rings.
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., halogen bonding between bromine and oxazole nitrogen) .
  • IR spectroscopy : Identifies functional groups like C-F (1100–1000 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

  • Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods.
  • Docking studies : AutoDock or similar tools predict binding affinities to targets like cyclooxygenase (COX) or aromatase enzymes, guiding mechanistic hypotheses .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Answer : Contradictions often arise from substituent effects or assay variability . Strategies include:

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing Br with Cl or varying fluorine positions) to isolate electronic/steric contributions .
  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH, cell line viability) to minimize experimental noise .

Q. What computational methods validate the compound’s mechanism of action in cancer research?

  • Answer :

  • Molecular dynamics (MD) simulations : Model interactions with targets like PLK-1 kinase, focusing on binding stability and hydrogen-bonding networks.
  • Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict halogen-bonding propensity (e.g., Br···N interactions) .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME .

Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated derivatives?

  • Answer :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-aryl bond formation.
  • Low-temperature bromination : Using NBS at –20°C reduces radical side reactions .
  • In-line analytics : HPLC-MS monitors reaction progress to identify and quench byproducts early .

Q. What strategies address crystallographic discrepancies (e.g., polymorph identification)?

  • Answer :

  • Variable-temperature XRD : Captures phase transitions or solvent-dependent packing motifs.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F···H interactions) to explain polymorphism .

Methodological Tables

Technique Application Key Parameters Reference
van Leusen's synthesisOxazole ring formationTosMIC, K₂CO₃, MeOH, 70°C, 3h
NBS brominationRegioselective C4 brominationNBS, LiHMDS, THF, –20°C
AutoDockTarget binding affinity predictionGrid spacing: 0.375 Å, Lamarckian GA
Hirshfeld analysisPolymorph differentiationCrystalExplorer software, dnorm

Key Challenges & Future Directions

  • Halogen-bond engineering : Leverage Br/F substituents to design supramolecular materials with tunable luminescence .
  • Targeted drug delivery : Conjugate the compound with nanoparticles to enhance bioavailability and reduce off-target effects .
  • Green chemistry : Develop solvent-free or aqueous-phase synthesis routes to improve sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.